molecular formula C11H16O B12896907 2-(Cyclopentylmethyl)-5-methylfuran CAS No. 89225-15-0

2-(Cyclopentylmethyl)-5-methylfuran

Katalognummer: B12896907
CAS-Nummer: 89225-15-0
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: GUMVMCPGYDZDOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylmethyl)-5-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)-5-methylfuran can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylmethyl)-5-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted furans, which can be further utilized in different chemical processes and applications.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentylmethyl)-5-methylfuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylmethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions, making the compound useful for studying biochemical pathways and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Cyclopentylmethyl)-5-methylfuran stands out due to its unique combination of a cyclopentylmethyl group and a methyl group attached to the furan ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

89225-15-0

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

2-(cyclopentylmethyl)-5-methylfuran

InChI

InChI=1S/C11H16O/c1-9-6-7-11(12-9)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3

InChI-Schlüssel

GUMVMCPGYDZDOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.